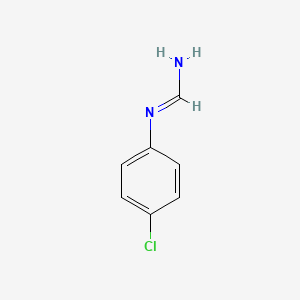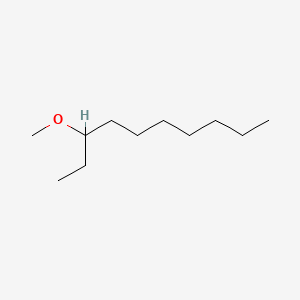
Decane, 3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decane, 3-methoxy- is an organic compound belonging to the class of alkanes It is a derivative of decane, where a methoxy group (-OCH3) is attached to the third carbon atom in the decane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 3-methoxy- typically involves the alkylation of decane with methanol in the presence of a strong acid catalyst. The reaction can be represented as follows:
C10H22+CH3OH→C10H21OCH3+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Decane, 3-methoxy- can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Decane, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form decane.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-methoxydecanal.
Reduction: Formation of decane.
Substitution: Formation of 3-halodecane derivatives.
科学研究应用
Decane, 3-methoxy- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as an intermediate in the production of other chemicals and materials.
作用机制
The mechanism of action of Decane, 3-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and properties. The pathways involved in its action include:
Hydrogen Bonding: The methoxy group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
Electrophilic and Nucleophilic Reactions: The presence of the methoxy group can make the compound more susceptible to electrophilic and nucleophilic attacks.
相似化合物的比较
Similar Compounds
Decane: A straight-chain alkane with no functional groups.
3-Methyldecane: A derivative of decane with a methyl group attached to the third carbon atom.
2-Ethylnonane: An isomer of decane with an ethyl group attached to the second carbon atom.
Uniqueness
Decane, 3-methoxy- is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs
属性
CAS 编号 |
55955-64-1 |
|---|---|
分子式 |
C11H24O |
分子量 |
172.31 g/mol |
IUPAC 名称 |
3-methoxydecane |
InChI |
InChI=1S/C11H24O/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3 |
InChI 键 |
WTQMTAKGPZZDKP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(CC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
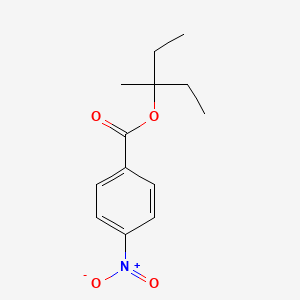
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
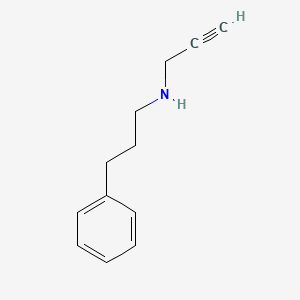
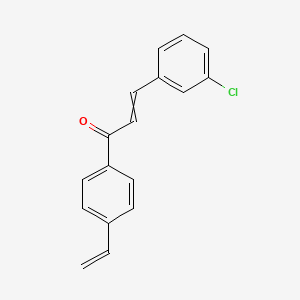
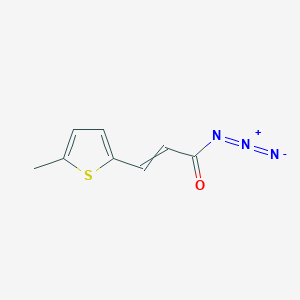
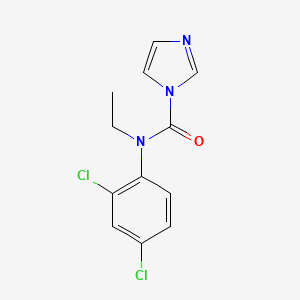
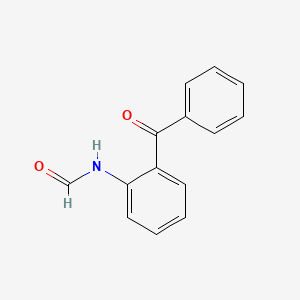
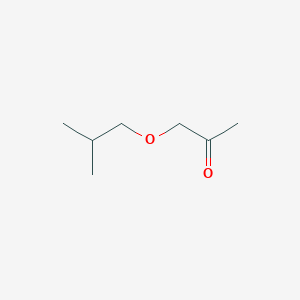
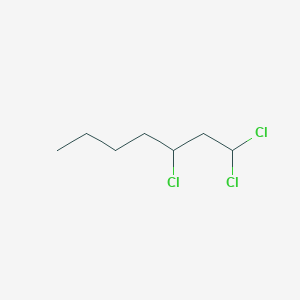
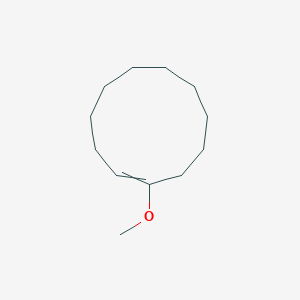
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
